N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea
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Overview
Description
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of phenyl, pyridinyl, and pyrimidinyl groups attached to a urea moiety
Mechanism of Action
Target of Action
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea, also known as 1-phenyl-3-[4-(pyridin-2-yl)pyrimidin-2-yl]urea, selectively targets some members of the class III receptor tyrosine kinase family . These kinases play a crucial role in cell signaling pathways, and their overexpression or deregulation is often linked to the onset and progression of various cancers .
Mode of Action
The compound interacts with its targets, the class III receptor tyrosine kinases, by binding to their inactive domains . This binding is facilitated through numerous hydrogen bonds and hydrophobic interactions . The interaction results in the inhibition of the kinase activity, thereby disrupting the signaling pathways that these kinases regulate .
Biochemical Pathways
Upon binding to the class III receptor tyrosine kinases, N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea inhibits their activity, which in turn affects the downstream signaling pathways regulated by these kinases . These pathways are crucial for various cellular processes, including cell proliferation and survival. Therefore, the inhibition of these pathways can lead to the suppression of cancer cell growth .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea’s action primarily involve the inhibition of class III receptor tyrosine kinase activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to the suppression of cancer cell growth .
Action Environment
The action, efficacy, and stability of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea has been found to exhibit cytokinin activity, which involves promoting cell division and growth . This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
In terms of cellular effects, N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to selectively target some members of the class III receptor tyrosine kinase family, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level, influencing the activity of key enzymes and proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can vary with different dosages in animal models . Studies have shown that this compound exhibits a promising antitumor activity both in vitro and in vivo in a murine solid tumor model .
Metabolic Pathways
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can influence its activity or function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea typically involves the reaction of appropriate pyridinyl and pyrimidinyl precursors with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl, pyridinyl, or pyrimidinyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(4-pyridinyl)-2-pyrimidinyl]urea: Similar structure but with a different position of the pyridinyl group.
N-phenyl-N’-[4-(3-pyridinyl)-2-pyrimidinyl]urea: Another positional isomer with the pyridinyl group in the 3-position.
1,3-diphenylurea: Lacks the pyridinyl and pyrimidinyl groups but shares the urea moiety.
Uniqueness
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea is unique due to its specific arrangement of phenyl, pyridinyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. Its ability to act as a cytokinin and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
1-phenyl-3-(4-pyridin-2-ylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(19-12-6-2-1-3-7-12)21-15-18-11-9-14(20-15)13-8-4-5-10-17-13/h1-11H,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHYBVSNVRQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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